6-(tert-Butylthio)-2-methyl-3-vinylpyridine
CAS No.:
Cat. No.: VC20350980
Molecular Formula: C12H17NS
Molecular Weight: 207.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NS |
|---|---|
| Molecular Weight | 207.34 g/mol |
| IUPAC Name | 6-tert-butylsulfanyl-3-ethenyl-2-methylpyridine |
| Standard InChI | InChI=1S/C12H17NS/c1-6-10-7-8-11(13-9(10)2)14-12(3,4)5/h6-8H,1H2,2-5H3 |
| Standard InChI Key | BCOFYHGVDFGARD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)SC(C)(C)C)C=C |
Introduction
6-(tert-Butylthio)-2-methyl-3-vinylpyridine is a specialty organosulfur compound with the molecular formula and CAS number 383127-32-0. This compound features a pyridine ring substituted with a tert-butylthio group at the 6-position, a methyl group at the 2-position, and a vinyl group at the 3-position. Its unique structural properties make it significant in various chemical applications, particularly in organic synthesis and polymerization processes .
Structural Characteristics
The molecular structure of 6-(tert-Butylthio)-2-methyl-3-vinylpyridine consists of:
-
Pyridine Ring: A six-membered aromatic heterocyclic ring containing one nitrogen atom.
-
tert-Butylthio Substituent: Positioned at the 6-position, this bulky group contributes steric hindrance and modifies electronic properties.
-
Methyl Group: Located at the 2-position, influencing the compound's reactivity.
-
Vinyl Group: At the 3-position, enabling participation in addition reactions and polymerization processes.
Synthesis
The synthesis of 6-(tert-Butylthio)-2-methyl-3-vinylpyridine typically involves nucleophilic substitution reactions. A common synthetic route is the reaction of 2-methyl-3-vinylpyridine with tert-butylthiol in the presence of a base. The reaction mechanism includes:
-
Deprotonation of tert-butylthiol to form a nucleophile.
-
Nucleophilic attack on the electrophilic carbon at the 6-position of the pyridine ring.
-
Optimization of reaction conditions (e.g., solvent choice, temperature) to enhance yield and purity.
Table 2: Key Reaction Parameters
| Parameter | Optimal Conditions |
|---|---|
| Base | Sodium hydroxide |
| Solvent | Dimethylformamide |
| Temperature | ~80°C |
| Reaction Time | ~6 hours |
Chemical Reactivity
The compound's reactivity stems from its functional groups:
-
Vinyl Group: Enables addition reactions (e.g., polymerization).
-
Pyridine Nitrogen: Acts as a nucleophile or ligand in coordination chemistry.
-
tert-Butylthio Group: Modifies steric and electronic properties, influencing reaction pathways.
Applications:
-
Polymerization: Functions as a monomer for copolymer synthesis, enhancing material properties such as thermal stability.
-
Catalysis: The pyridine nitrogen can coordinate with metal catalysts for cross-coupling reactions.
Applications in Organic Synthesis
Due to its functional diversity, 6-(tert-Butylthio)-2-methyl-3-vinylpyridine is utilized in:
-
Complex Molecule Construction: Facilitates the creation of intricate molecular architectures.
-
Material Science: Enhances properties of polymers used in coatings and adhesives.
-
Catalyst Design: Serves as a ligand in metal-catalyzed transformations .
Challenges and Limitations
While versatile, certain challenges exist:
-
Steric Hindrance: The bulky tert-butylthio group can limit accessibility to reactive sites.
-
Stability Concerns: Sensitivity to oxidation or hydrolysis under certain conditions may restrict its use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume